![molecular formula C18H21N5O2 B2914307 8-(benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione CAS No. 376378-79-9](/img/structure/B2914307.png)
8-(benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione, also known as BAMMA-1, is a purine derivative that has been extensively studied for its potential use in scientific research applications. BAMMA-1 has been found to have a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes.
Mechanism of Action
8-(benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione has been found to bind to purinergic receptors, specifically the P2X receptors, which are involved in a range of biological processes, including pain perception, inflammation, and immune responses. Binding of this compound to P2X receptors leads to the opening of the receptor channel, which allows for the influx of calcium ions into the cell, leading to downstream signaling events.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including its ability to induce calcium influx in cells, activate purinergic receptors, and modulate pain and inflammation responses. This compound has also been found to have a neuroprotective effect in certain models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 8-(benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione in lab experiments is its high selectivity for P2X receptors, which allows for specific investigation of these receptors. Additionally, this compound has been found to have a high fluorescent yield, making it a valuable tool for imaging studies. However, one limitation of using this compound is its relatively low water solubility, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 8-(benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione in scientific research. One potential direction is the investigation of the role of purinergic receptors in various disease states, such as cancer and autoimmune disorders. Additionally, the development of new this compound derivatives with improved water solubility and selectivity for specific P2X receptors could lead to new insights into the function of these receptors in various biological processes. Finally, the use of this compound in combination with other imaging techniques, such as electron microscopy, could provide new insights into the structure and function of P2X receptors.
Synthesis Methods
The synthesis of 8-(benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione involves several steps, including the reaction of 6-chloropurine with sodium hydride to form 6-deazapurine, followed by the reaction of 6-deazapurine with benzylmethylamine to form 8-(benzyl(methyl)amino)-6-deazapurine. The final step involves the reaction of 8-(benzyl(methyl)amino)-6-deazapurine with 2-methylallyl bromide to form this compound.
Scientific Research Applications
8-(benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione has been found to have a range of scientific research applications, including its use as a fluorescent probe for DNA, RNA, and proteins, as well as its use as a tool for investigating protein-protein interactions. This compound has also been used in studies to investigate the role of purinergic receptors in various biological processes, such as inflammation and pain.
properties
IUPAC Name |
8-[benzyl(methyl)amino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12(2)10-23-14-15(22(4)18(25)20-16(14)24)19-17(23)21(3)11-13-8-6-5-7-9-13/h5-9H,1,10-11H2,2-4H3,(H,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVYWNNMUCCEMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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